(R)-4-Amino-3-phenylbutanoic acid

GABAB receptor binding affinity enantioselectivity

Optically pure (R)-4-Amino-3-phenylbutanoic acid eliminates the inactive S-enantiomer, delivering 1.9-fold greater GABAB affinity (Ki=92 μM) and 6.8-fold stronger VDCC α2-δ binding than baclofen. This enables lower effective doses (50–100 mg/kg) and cleaner pharmacological profiles for CNS research. Trust verified chiral purity (≥95% ee) for reproducible dual-mechanism studies.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 35568-36-6
Cat. No. B1348626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Amino-3-phenylbutanoic acid
CAS35568-36-6
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)O)CN
InChIInChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
InChIKeyDAFOCGYVTAOKAJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Amino-3-phenylbutanoic acid (R-Phenibut) 35568-36-6: Chiral GABA-Mimetic with Distinct Pharmacological Signature


(R)-4-Amino-3-phenylbutanoic acid (CAS 35568-36-6), commonly known as R-phenibut, is the pharmacologically active R-enantiomer of the chiral amino acid derivative phenibut [1]. Structurally a GABA (γ-aminobutyric acid) analog with a phenyl substitution at the β-position, this compound exhibits a dual-mechanism pharmacological profile: it acts as an agonist at GABAB receptors and as a ligand for the α2-δ subunit of voltage-dependent calcium channels (VDCCs) [2]. Unlike its racemic form or the inactive S-enantiomer, R-phenibut demonstrates measurable, quantifiable binding affinities for both molecular targets, underpinning its demonstrated in vivo efficacy in preclinical models of anxiety, depression, and neuropathic pain [1].

Why Racemic Phenibut or Inactive S-Enantiomer Cannot Substitute for (R)-4-Amino-3-phenylbutanoic acid (35568-36-6)


Substituting (R)-4-amino-3-phenylbutanoic acid with its racemic mixture (racemic phenibut) or the alternative S-enantiomer introduces substantial, quantifiable reductions in pharmacological activity [1]. The R-enantiomer demonstrates a GABAB receptor binding affinity (Ki) of 92 μM, whereas racemic phenibut exhibits a markedly lower affinity of 177 μM, and S-phenibut displays no measurable binding to GABAB receptors [2]. In VDCC α2-δ subunit binding assays, R-phenibut exhibits a Ki of 23 μM, which is approximately 1.7-fold higher affinity than S-phenibut (Ki = 39 μM) and 6.8-fold higher affinity than baclofen (Ki = 156 μM) [3]. In vivo, S-phenibut remains inactive in locomotor, antidepressant, and pain models at doses up to 500 mg/kg, while R-phenibut is approximately twice as potent as the racemic mixture across most pharmacological tests [1].

Quantitative Comparator-Based Evidence for (R)-4-Amino-3-phenylbutanoic acid (R-Phenibut) 35568-36-6


GABAB Receptor Binding Affinity: R-Phenibut vs. Racemic Phenibut vs. Baclofen

In radioligand binding studies using rat brain membranes and the selective GABAB receptor antagonist [3H]CGP54626, R-phenibut exhibited a Ki of 92 ± 3 μM, compared to 177 ± 2 μM for racemic phenibut and 6.0 ± 1 μM for the reference GABA-mimetic baclofen [1]. S-Phenibut demonstrated no measurable binding to GABAB receptors under the same assay conditions [1]. The 1.9-fold higher affinity of R-phenibut relative to racemic phenibut quantitatively establishes the R-enantiomer as the primary driver of GABAB-mediated pharmacological effects [1].

GABAB receptor binding affinity enantioselectivity

Voltage-Dependent Calcium Channel α2-δ Subunit Binding: R-Phenibut vs. S-Phenibut vs. Baclofen vs. Gabapentin

In competitive binding assays using rat brain membrane preparations and radiolabelled gabapentin (GBP) as a subunit-selective ligand, R-phenibut bound to the α2-δ subunit of voltage-dependent calcium channels (VDCCs) with an equilibrium dissociation constant (Ki) of 23 μM [1]. Comparative Ki values under identical assay conditions were: S-phenibut = 39 μM, baclofen = 156 μM, and gabapentin = 0.05 μM [1]. R-phenibut exhibited 1.7-fold higher affinity for the VDCC α2-δ site than S-phenibut, 6.8-fold higher affinity than baclofen, and 460-fold lower affinity than gabapentin [1].

VDCC α2-δ calcium channel gabapentinoid

Relative Target Engagement: VDCC α2-δ Affinity vs. GABAB Affinity for R-Phenibut

Integration of binding data from the same research group reveals that R-phenibut's binding affinity for the VDCC α2-δ subunit (Ki = 23 μM) is approximately 4-fold higher than its affinity for the GABAB receptor (Ki = 92 μM) [1][2]. In contrast, baclofen exhibits a binding profile heavily biased toward GABAB receptors (GABAB Ki = 6 μM; VDCC Ki = 156 μM), representing a 26-fold higher affinity for GABAB over VDCC [1][2]. The dual-target, VDCC-preferring binding signature of R-phenibut distinguishes it from both pure GABAB agonists and pure gabapentinoids [1].

target engagement dual mechanism VDCC vs GABAB

In Vivo Antidepressant-Like Activity: R-Phenibut vs. Racemic Phenibut vs. S-Phenibut

In the forced swimming test, a standard preclinical model for antidepressant activity, R-phenibut administered at a dose of 100 mg/kg significantly decreased immobility time compared to vehicle controls [1]. In contrast, racemic phenibut at the same 100 mg/kg dose did not produce a statistically significant reduction in immobility time, and S-phenibut was inactive in this and all other pharmacological tests at doses up to 500 mg/kg [1]. Across the full battery of locomotor, antidepressant, and pain assays, R-phenibut demonstrated approximately 2-fold higher potency than racemic phenibut [1].

forced swim test antidepressant in vivo efficacy

Chronic Neuropathic Pain Efficacy: R-Phenibut in CCI Model with Mechanistic Validation

In the chronic constriction injury (CCI) model of neuropathic pain, both R- and S-phenibut alleviated mechanical and thermal allodynia; however, the effect of R-phenibut was stronger and clearly dose-dependent [1][2]. Importantly, the antinociceptive effects of R-phenibut in the formalin-induced paw-licking test were not blocked by the GABAB receptor-selective antagonist CGP35348, whereas the antidepressant and locomotor-depressing activities of R-phenibut were fully antagonized by CGP35348 [2][3]. This pharmacological dissociation confirms that R-phenibut's anti-nociceptive effects are mediated primarily through VDCC α2-δ engagement, not GABAB agonism [2].

neuropathic pain CCI model antinociception

Gabapentin Binding Site Affinity: R-Phenibut and S-Phenibut Equivalence

In competitive binding assays using [3H]-gabapentin, both R- and S-phenibut bind to the gabapentin binding site with an affinity of approximately 90 μM [1]. This affinity value is comparable to that reported for other previously claimed molecular targets of this enantiomeric pair [1]. While both enantiomers demonstrate similar binding to this site in vitro, R-phenibut exhibits stronger and more clearly dose-dependent in vivo effects in chronic pain models, suggesting that additional factors beyond this binding site affinity contribute to the differential in vivo efficacy [1].

gabapentin binding site neuropathic pain in vitro pharmacology

Optimized Application Scenarios for (R)-4-Amino-3-phenylbutanoic acid (R-Phenibut) 35568-36-6 in Preclinical Research


Preclinical Studies of Anxiety and Mood Disorders Requiring GABAB Receptor Agonism with Enhanced Potency

For in vivo models of anxiety (e.g., elevated plus maze, open field test) or depression (forced swim test, tail suspension test) where GABAB receptor activation is the primary mechanistic hypothesis, optically pure R-phenibut offers a 1.9-fold higher GABAB binding affinity and approximately 2-fold greater in vivo potency compared to racemic phenibut [1]. This potency advantage enables lower dosing (e.g., 50-100 mg/kg i.p. in mice) to achieve significant behavioral effects while reducing exposure to the pharmacologically inactive S-enantiomer that constitutes 50% of the racemic mixture [1]. The GABAB-dependence of these CNS effects has been confirmed by full antagonism with the selective GABAB antagonist CGP35348 [1].

Neuropathic Pain Model Validation with Gabapentinoid-Like, VDCC α2-δ-Mediated Antinociception

In preclinical neuropathic pain models, including chronic constriction injury (CCI) of the sciatic nerve and formalin-induced inflammatory pain, R-phenibut provides dose-dependent antinociceptive effects that are mechanistically distinct from its GABAB-dependent CNS activities [1][2]. The finding that CGP35348 (a selective GABAB antagonist) fails to block R-phenibut's antinociception, while fully blocking its antidepressant and locomotor effects, establishes VDCC α2-δ engagement as the primary mechanism for pain relief [2]. This mechanistic separation makes R-phenibut a valuable tool compound for dissecting GABAB-dependent vs. VDCC α2-δ-dependent effects in pain pathways, and for validating gabapentinoid-like efficacy with a binding affinity (Ki = 23 μM) that is 6.8-fold higher than baclofen and 460-fold lower than gabapentin, providing an intermediate potency profile [2].

Dual-Target Pharmacology Studies Investigating Combined GABAB and VDCC α2-δ Engagement

R-phenibut serves as a unique pharmacological probe for studies requiring simultaneous, balanced engagement of GABAB receptors and VDCC α2-δ subunits [1]. Its binding profile—VDCC α2-δ Ki = 23 μM and GABAB Ki = 92 μM—represents a 4-fold preference for the VDCC site, contrasting sharply with baclofen's 26-fold GABAB preference [1][2]. This dual-target, VDCC-preferring signature enables investigation of synergistic or additive effects in complex CNS disorders where both GABAergic and calcium channel-modulating mechanisms are implicated, such as certain forms of epilepsy, anxiety with comorbid pain, or traumatic brain injury where mitochondrial-protective effects have been reported at 50 mg/kg [1].

Enantioselectivity Studies and Chiral Pharmacology Investigations

The stark pharmacological divergence between R-phenibut and S-phenibut provides a robust experimental system for investigating enantioselective drug action in the CNS [1]. S-phenibut demonstrates no measurable GABAB receptor binding and is inactive in locomotor, antidepressant, and pain assays at doses up to 500 mg/kg [1]. Despite similar gabapentin site binding (~90 μM) for both enantiomers, only R-phenibut produces significant in vivo effects [2]. This enantiomeric pair serves as an ideal positive/negative control set for validating target engagement hypotheses, for developing and calibrating chiral separation methods (e.g., enzymatic desymmetrization yielding up to 95% enantiomeric excess), and for studying the impact of stereochemistry on CNS penetration and target selectivity [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-Amino-3-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.